6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine
Overview
Description
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two methylsulfanyl groups attached to the pyridine ring, along with a methyl group at the 6-position and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a palladium-catalyzed process used to form carbon-carbon bonds. The reaction conditions usually involve the use of arylboronic acids and halogenated pyridine derivatives in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position.
Scientific Research Applications
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.
3-Aminopyridine: Lacks the methyl and methylsulfanyl groups, resulting in different chemical properties.
2,6-Dimethylpyridine: Similar in structure but lacks the amine group, affecting its reactivity.
Uniqueness
6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is unique due to the presence of both methylsulfanyl groups and an amine group on the pyridine ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWDAKMASGPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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